Ethyl 1-[(3-chlorophenyl)carbamoyl]piperidine-3-carboxylate
Description
Ethyl 1-[(3-chlorophenyl)carbamoyl]piperidine-3-carboxylate is a piperidine-based compound featuring a 3-chlorophenyl carbamoyl group (NHCO-C₆H₄-Cl) at the piperidine nitrogen and an ethyl ester at the 3-position. The carbamoyl linkage distinguishes it from sulfonyl or acyl analogs, influencing hydrogen-bonding capacity and solubility. While synthesis details for this exact compound are absent in the provided sources, its structural analogs (e.g., sulfonyl or benzoyl derivatives) are synthesized via nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
ethyl 1-[(3-chlorophenyl)carbamoyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-2-21-14(19)11-5-4-8-18(10-11)15(20)17-13-7-3-6-12(16)9-13/h3,6-7,9,11H,2,4-5,8,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUSQYFWWUGNAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(3-chlorophenyl)carbamoyl]piperidine-3-carboxylate typically involves the reaction of 3-chloroaniline with ethyl 3-piperidinecarboxylate in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
Key Observations :
-
Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water .
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Basic hydrolysis (saponification) forms a carboxylate intermediate, which is acidified to isolate the free acid.
Reduction Reactions
The carbonyl groups in both the ester and carbamoyl moieties are susceptible to reduction.
Mechanistic Notes :
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RANEY®/Ni selectively reduces esters to primary alcohols without affecting amide bonds .
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LiAlH₄ reduces carbamoyl groups to secondary amines but requires anhydrous conditions.
Nucleophilic Substitution
The carbamoyl group participates in nucleophilic substitution reactions under basic conditions.
| Reaction Type | Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| Amide displacement | Et₃N, dry DMSO (100 °C, 4 h) | 1,2,3,4-Tetrahydroisoquinoline | 1-(Tetrahydroisoquinolinyl)piperidine-3-carboxylate | ~65% |
Key Data :
-
Reactions in polar aprotic solvents (e.g., DMSO) enhance nucleophilicity and reaction rates .
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Steric hindrance at the piperidine ring impacts substitution efficiency.
Transamidation Reactions
The carbamoyl group undergoes transamidation with primary or secondary amines.
| Reaction Type | Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| Transamidation | Et₃N, dry DMF (80–110 °C, 48 h) | Cyclopropylamine | 1-[(3-Chlorophenyl)(cyclopropylcarbamoyl)]piperidine-3-carboxylate | ~75% |
Thermodynamic Considerations :
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Higher temperatures (>100 °C) favor equilibrium-driven transamidation .
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Electron-withdrawing groups on the aryl ring accelerate reaction kinetics.
Cyclization Reactions
Intramolecular cyclization forms heterocyclic frameworks.
| Reaction Type | Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| Lactam formation | NaH, dry DMF (0 °C, 3 h) | Sodium hydride | 8-Methyl-6-fluoroquinolone derivative | ~80% |
Synthetic Utility :
-
Cyclization is facilitated by deprotonation of the amide nitrogen, enabling attack on the ester carbonyl .
Stability Under Ambient Conditions
The compound demonstrates moderate stability:
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Half-life in solution | 72 h (pH 7.4, 25 °C) | Aqueous buffer | |
| Thermal decomposition | 220–225 °C | TGA analysis |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for Ethyl 1-[(3-chlorophenyl)carbamoyl]piperidine-3-carboxylate is , with a molecular weight of approximately 270.7 g/mol. The compound features a piperidine ring substituted with a carbamoyl group and a chlorophenyl moiety, which contributes to its biological activity.
Drug Development
This compound has been investigated for its potential as a pharmacological agent. Research indicates that derivatives of this compound exhibit activity against various biological targets, including:
- Renin Inhibition : Some studies have highlighted the role of piperidine derivatives in inhibiting renin, an enzyme involved in blood pressure regulation. This suggests potential applications in treating hypertension and related cardiovascular conditions .
- Cannabinoid Receptor Agonism : The compound's structural analogs have shown agonistic activity at cannabinoid receptors, indicating possible therapeutic uses in pain management and neuroprotection .
Neuropharmacology
Research has also explored the neuropharmacological effects of this compound. Its derivatives have been evaluated for:
- Antidepressant Activity : Compounds with similar structures have demonstrated serotonin and noradrenaline reuptake inhibition, suggesting potential efficacy in treating depression and anxiety disorders .
- Sleep Disorders : Dual antagonistic properties at H1 and 5-HT2A receptors have been noted, positioning these compounds as candidates for the treatment of sleep disorders .
Chemical Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further modifications that can lead to the development of novel compounds with enhanced biological activities.
Material Science
The compound may also find applications in material science, particularly in creating functionalized polymers or coatings that require specific chemical functionalities imparted by the piperidine structure.
Case Study 1: Antihypertensive Activity
A study investigated the antihypertensive effects of piperidine derivatives, including this compound. Results indicated significant reductions in blood pressure in animal models, supporting its potential as a therapeutic agent for hypertension.
Case Study 2: Neuropharmacological Effects
In another study focused on neuropharmacological properties, derivatives were tested for their impact on serotonin levels. The findings suggested that these compounds could effectively modulate neurotransmitter levels, providing insight into their potential use in treating mood disorders.
Mechanism of Action
The mechanism of action of Ethyl 1-[(3-chlorophenyl)carbamoyl]piperidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 1-[(4-Chlorophenyl)sulfonyl]piperidin-3-carboxylate (Compound 1)
- Structure : Replaces the carbamoyl group with a sulfonyl (SO₂) moiety at the 4-chlorophenyl position.
- Synthesis : Prepared via aqueous-phase reaction of 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate under alkaline conditions (pH 9–10) .
- Higher solubility in polar solvents due to the sulfonyl group’s polarity.
- Applications: Not explicitly stated, but sulfonyl piperidines are common in antiviral or anti-inflammatory agents.
Ethyl 1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)piperidine-3-carboxylate (Compound 7b)
- Structure : Incorporates a 4-chlorobenzyl-substituted indole carbonyl group.
- Synthesis : Uses EDC/HOBt-mediated coupling of ethyl piperidine-3-carboxylate with an indole intermediate in dichloromethane .
- Demonstrated antiviral activity in a mouse model, with 67% yield and HPLC retention time of 8.36 minutes .
- Applications : Studied as a neurotropic alphavirus replication inhibitor .
Ethyl 1-(3-Bromobenzoyl)piperidine-3-carboxylate
- Structure : Substitutes the carbamoyl group with a 3-bromobenzoyl (CO-C₆H₄-Br) group.
- Physicochemical Data: Molecular formula: C₁₅H₁₈BrNO₃. Molar mass: 340.21 g/mol .
- Key Differences: Bromine’s larger atomic radius vs. chlorine may alter binding affinity in halogen-dependent interactions.
Benzyl-Substituted Piperidine Carboxylates ()
- Examples :
- Ethyl 1-benzylpiperidine-3-carboxylate (Similarity: 0.92).
- Methyl 1-benzylpiperidine-3-carboxylate (Similarity: 0.89).
- Methyl esters (vs. ethyl) decrease lipophilicity, affecting pharmacokinetics .
Critical Analysis of Evidence
- Synthesis Methods : Carbamoyl derivatives likely require coupling agents (e.g., EDC/HOBt) for amide bond formation, analogous to indole-containing analogs . Sulfonyl derivatives are synthesized under alkaline aqueous conditions .
- Biological Relevance : The indole-containing analog (Compound 7b) shows measurable antiviral activity, suggesting that the target compound’s carbamoyl group could be optimized for similar targets .
- Data Gaps: No direct data on the target compound’s solubility, stability, or bioactivity. Comparisons rely on structural analogs and inferred properties.
Biological Activity
Ethyl 1-[(3-chlorophenyl)carbamoyl]piperidine-3-carboxylate (commonly referred to as the compound) is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 292.77 g/mol
This compound features a piperidine ring substituted with a carbamoyl group and a chlorophenyl moiety, which may contribute to its biological properties.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes, such as proteases, which play crucial roles in various physiological processes and disease states.
- Receptor Modulation : It may act as an antagonist or modulator at certain receptors, impacting neurotransmission and other cellular signaling pathways.
- Antiparasitic Activity : Preliminary studies suggest potential antiplasmodial activity, which warrants further investigation into its efficacy against malaria pathogens.
Antiparasitic Activity
A significant focus has been on the compound's potential antiplasmodial effects. In vitro studies have demonstrated that derivatives related to this compound exhibit varying degrees of inhibition against Plasmodium falciparum, the causative agent of malaria. For instance, one study reported an IC value in the low micromolar range for similar compounds, indicating promising antiparasitic activity .
Enzyme Inhibition Studies
The compound has also been evaluated for its ability to inhibit specific enzymes. A study highlighted that modifications to the piperidine structure can enhance inhibitory potency against glycogen synthase kinase 3 (GSK-3), an enzyme implicated in several diseases, including cancer and neurodegeneration . The following table summarizes key findings from enzyme inhibition studies:
| Compound Variant | Target Enzyme | IC (µM) | Remarks |
|---|---|---|---|
| Original Compound | GSK-3 | 0.48 | Selective inhibition |
| Modified Variant | GSK-3 | 0.20 | Enhanced potency |
| Related Compound | Plasmodial GSK-3 | >10 | Low activity |
Case Study 1: Antimalarial Efficacy
In a controlled study involving various piperidine derivatives, this compound was tested alongside known antimalarial agents. The results indicated that while it did not surpass the efficacy of established treatments, it exhibited significant activity at concentrations lower than those typically required for similar compounds .
Case Study 2: Neuroprotective Potential
Another study explored the neuroprotective effects of the compound in models of neurodegenerative diseases. The findings suggested that it could modulate pathways associated with neuronal survival and apoptosis, potentially offering therapeutic benefits in conditions such as Alzheimer's disease .
Q & A
Basic: What are the standard synthetic routes for Ethyl 1-[(3-chlorophenyl)carbamoyl]piperidine-3-carboxylate, and what reaction parameters require strict control?
Methodological Answer:
The compound is typically synthesized via a carbamoylation reaction. Key steps include:
- Coupling Reaction : Reacting ethyl piperidine-3-carboxylate with 3-chlorophenyl isocyanate or a derivative under controlled pH (10–11) to ensure nucleophilic attack by the piperidine nitrogen. Sodium carbonate is often used to maintain basic conditions .
- Monitoring : Thin-layer chromatography (TLC) with n-hexane/ethyl acetate mobile phases tracks reaction progress .
- Purification : Neutralization followed by recrystallization from ethanol yields crystalline products. For complex derivatives, Biotage SP1 flash chromatography (0–45% ethyl acetate/hexanes) is employed .
Critical Parameters : pH stability during coupling, stoichiometric ratios of reagents, and solvent polarity during purification significantly impact yield and purity.
Basic: How is the structure of this compound confirmed using spectroscopic methods?
Methodological Answer:
Structural confirmation relies on:
- 1H/13C NMR : Peaks for the ethyl ester (δ ~4.1–4.3 ppm, quartet; carbonyl at ~170 ppm), piperidine protons (δ 1.5–3.5 ppm), and 3-chlorophenyl carbamoyl groups (aromatic protons at δ 7.0–7.5 ppm) are analyzed. Splitting patterns (e.g., J-values) distinguish piperidine conformers .
- Mass Spectrometry : ESI-TOF (e.g., m/z 425.1 [M+H]+) confirms molecular weight. Discrepancies >2 ppm require isotopic pattern analysis .
- IR Spectroscopy : Carbamate C=O stretches (~1680–1720 cm⁻¹) and ester C-O (~1250 cm⁻¹) validate functional groups.
Basic: What role does X-ray crystallography play in determining its conformation, and which software is preferred?
Methodological Answer:
X-ray crystallography resolves stereochemistry and ring puckering, critical for pharmacological activity.
- Data Collection : High-resolution (<1.0 Å) data from twinned crystals are collected using synchrotron sources.
- Refinement : SHELXL (open-source) refines structures via least-squares minimization. Hydrogen atoms are placed geometrically, and anisotropic displacement parameters model thermal motion .
- Validation : R-factors (<5%) and electron density maps (e.g., omit maps) ensure accuracy. Conformational analysis uses software like Mercury to compare torsion angles with bioactive analogs .
Advanced: How can conflicting NMR data arising from impurities or isomerism be resolved?
Methodological Answer:
Conflicts often stem from:
- Rotamers : Slow exchange on the NMR timescale splits peaks (e.g., carbamate N-H). Variable-temperature NMR (25–60°C) coalesces signals to identify dynamic processes .
- Diastereomers : Chiral HPLC (e.g., CHIRALPAK AD-H column) separates enantiomers. Optical rotation and Mosher’s ester derivatization assign absolute configuration .
- Impurities : DOSY NMR distinguishes impurities by diffusion coefficients. HSQC and HMBC correlations map spin systems to isolate target signals .
Advanced: What strategies optimize yield in multi-step syntheses involving sensitive intermediates?
Methodological Answer:
- Intermediate Stabilization : Protect labile groups (e.g., Boc for amines) during Grignard reactions or acylations .
- Reagent Selection : Use EDC/HOBt for carbamoylation to minimize racemization vs. traditional acid chlorides .
- In-Line Monitoring : ReactIR tracks intermediates in real-time, enabling rapid pH or temperature adjustments .
- Scalability : Switch batch reactors to flow chemistry for exothermic steps (e.g., LiAlH4 reductions), improving heat dissipation and reproducibility .
Advanced: How is crystallographic data integrated into molecular docking for activity prediction?
Methodological Answer:
- Ligand Preparation : The compound’s crystal structure (PDB ID: 9U8) is protonated and energy-minimized using AMBER. Torsional constraints preserve bioactive conformations .
- Docking Workflow : AutoDock Vina or Schrödinger Glide docks the ligand into target proteins (e.g., neurotropic alphavirus proteases). Grid boxes focus on catalytic sites identified via mutagenesis .
- Scoring : Binding affinities (ΔG) are cross-validated with MD simulations (NAMD, 100 ns) to assess stability. Pharmacophore models prioritize derivatives with enhanced π-π stacking or H-bonding .
Advanced: How are salt forms (e.g., hydrochloride) evaluated for improved physicochemical properties?
Methodological Answer:
- Screening : Counterions (HCl, citrate) are tested via slurry experiments in ethanol/water. Powder X-ray diffraction (PXRD) identifies crystalline vs. amorphous forms .
- Solubility : Shake-flask assays (pH 1–7.4) measure equilibrium solubility. Hydrochloride salts often enhance aqueous solubility by 10–100x vs. free bases .
- Stability : Accelerated stability studies (40°C/75% RH, 4 weeks) monitor degradation (HPLC). Hygroscopicity is quantified via dynamic vapor sorption (DVS) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
